Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

spebrutinib safety profile comparison with other
BTK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Spebrutinib
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Cat. No.: S547909

Spebrutinib Profile and Key Comparisons

The table below summarizes the available data on spebrutinib and other selected BTK inhibitors for

comparison.
Highest Reported
L Binding Reported Key Selectivity g P
BTK Inhibitor . L Development
Mechanism IC50 for BTK  Findings
Phase
Spebrutinib (CC-  Covalent, <0.5nM[1] >10x more potent for Phase Il
292, AVL-292) Irreversible [1] TEC kinase than BTK (Rheumatoid
[2] [3] Arthritis) [1] [4]
Ibrutinib Covalent, 0.5 nM [1] Off-target activity on Approved (CLL,
Irreversible [1] EGFR, ErbB2, ITK, MCL, WM, others)
BLK, and TEC [1] [3] [5] [1]
Acalabrutinib Covalent, 5.1 nM [1] Highly selective [1] Approved (CLL,
(ACP-196) Irreversible [1] MCL) [1]
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Highest Reported
Binding Reported Key Selectivity g P

BTK Inhibitor . L Development
Mechanism IC50 for BTK  Findings
Phase
Evobrutinib Covalent, 9 nM [1] Highly selective for Phase Il (Multiple
(M2951) Irreversible [1] BCR and FcyR Sclerosis) [1]
signaling [4]

Fenebrutinib Non-covalent, Information High potency and Phase Il (Multiple
(GDC-0853) Reversible [4] missing selectivity [4] Sclerosis, SLE) [6]

Experimental Data and Methodologies

Supporting data for spebrutinib's profile comes from advanced proteomic techniques and metabolic studies.

¢ Proteome-Wide Binding Kinetics (COOKIE-Pro): A 2025 study used the COOKIE-Pro method to
quantitatively profile covalent inhibitor binding across thousands of proteins in Ramos B-cell
lymphoma cells [3]. This method measures the inactivation rate (K_inact) and the apparent affinity
constant (K TI) to determine the second-order rate constant for covalent adduct formation (k eff),
which reflects a compound's overall potency and selectivity [3]. This unbiased proteome-scale
approach revealed that spebrutinib has over 10-fold higher potency for TEC kinase than for its
intended target, BTK [2] [3].

e Metabolic Profiling and Reactive Intermediate Screening: An in vitro metabolic study using rat
liver microsomes identified numerous phase I metabolites and reactive intermediates of spebrutinib.
The study characterized 14 phase I metabolites, four cyanide adducts, six glutathione (GSH)
adducts, and three methoxylamine adducts [7]. The formation of reactive intermediates like
iminium ions and aldehydes suggests potential pathways for adverse drug reactions. The study also
identified acrylamide as a structural alert for toxicity, which was involved in forming glycidamide and

aldehyde intermediates [7].

Experimental Workflow and Pathway Diagrams
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The following diagrams illustrate the key experimental workflow and the therapeutic targeting rationale

based on the search results.
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Workflow for proteome-wide kinetic profiling
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BTK and TEC roles in immune signaling

Interpretation and Research Implications

The available data suggests two primary considerations for the safety profile of spebrutinib:
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e TEC Kinase Potency: The high potency for TEC kinase, a close relative of BTK also involved in
immune cell signaling, is a key differentiator [2] [3]. The clinical implications of this are not fully
understood, as inhibiting TEC could contribute to efficacy, toxicity, or both.

¢ Reactive Metabolites: The identification of multiple reactive intermediates in vitro indicates the
potential for idiosyncratic toxicity [7]. This is a crucial factor for further investigation in later-stage
clinical development.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Bruton’s Kinase Inhibitors for the Treatment of Immunological... [pmc.ncbi.nim.nih.gov]

2. Spebrutinib Showed Higher Potency for TEC [conexiant.com]

3. COOKIE-Pro: covalent inhibitor binding kinetics profiling on ... [nature.com]

4. Bruton’s tyrosine kinase inhibitors for rheumatoid arthritis | ITT [dovepress.com]

5. in the treatment of hematological malignancies and... BTK inhibitors [jhoonline.biomedcentral.com]
6. Frontiers | Bruton’s Tyrosine Kinase ( BTK ) Inhibitors and Autoimmune... [frontiersin.org]

7. In vitro and in silico metabolic study [sciencedirect.com]

To cite this document: Smolecule. [spebrutinib safety profile comparison with other BTK inhibitors].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b547909#spebrutinib-safety-profile-comparison-with-other-btk-

inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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